molecular formula C26H22N4O2 B3457058 N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide

N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide

Cat. No.: B3457058
M. Wt: 422.5 g/mol
InChI Key: YUXHWWXFICUVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in treating cancer.

Mechanism of Action

BMN-673 works by inhibiting N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide enzymes, which are involved in DNA repair. Inhibition of this compound leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a selective effect on cancer cells, sparing healthy cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, it may cause some side effects, including nausea, vomiting, and fatigue.

Advantages and Limitations for Lab Experiments

BMN-673 has several advantages for lab experiments, including its high potency and selectivity for N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide enzymes. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

1. Development of more selective N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide inhibitors
2. Investigation of the potential of BMN-673 in combination with immunotherapy
3. Study of the potential of BMN-673 in treating other types of cancer
4. Investigation of the mechanisms of resistance to BMN-673
5. Development of more efficient synthesis methods for BMN-673.

Scientific Research Applications

BMN-673 has been extensively studied for its potential in treating various types of cancer, including breast, ovarian, and prostate cancer. It has also shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-[2-[(3-methylpyridin-2-yl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-17-9-7-15-27-23(17)29-25(31)21-13-5-3-11-19(21)20-12-4-6-14-22(20)26(32)30-24-18(2)10-8-16-28-24/h3-16H,1-2H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXHWWXFICUVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=C(C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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